molecular formula C29H25FN2O3 B4986290 3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one

3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4986290
M. Wt: 468.5 g/mol
InChI Key: ABWACHJNWYYASW-UHFFFAOYSA-N
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Description

3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a benzylamine derivative under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction of the quinazolinone intermediate with 2-fluorophenol in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The fluorophenoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as anti-inflammatory, anticancer, or antimicrobial properties. These activities make it a valuable compound for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its potential anticancer properties could be investigated for the development of new cancer treatments.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one would depend on its specific application. For instance, if it is used as an anticancer agent, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets could include kinases, proteases, or other proteins critical for cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which also exhibit biological activities.

    Fluorophenoxy Derivatives: Compounds like 2-fluorophenoxyacetic acid, which have similar fluorophenoxy groups and are used in various chemical applications.

Uniqueness

The uniqueness of 3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one lies in its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-benzyl-2-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN2O3/c1-34-26-16-15-21(17-22(26)19-35-27-14-8-6-12-24(27)30)28-31-25-13-7-5-11-23(25)29(33)32(28)18-20-9-3-2-4-10-20/h2-17,28,31H,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWACHJNWYYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)COC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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